molecular formula C19H16Cl2N2O4 B2783681 3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1421481-00-6

3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2783681
CAS No.: 1421481-00-6
M. Wt: 407.25
InChI Key: HUAMQFFYGCAOOH-UHFFFAOYSA-N
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Description

3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]oxazol-2(3H)-one core, which is substituted with a morpholino group and a dichlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the benzo[d]oxazol-2(3H)-one core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be employed in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(2-(3,5-dichlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
  • 3-(2-(2-(4-chlorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
  • 3-(2-(2-(3,5-difluorophenyl)morpholino)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable molecule for targeted research and applications.

Properties

IUPAC Name

3-[2-[2-(3,5-dichlorophenyl)morpholin-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O4/c20-13-7-12(8-14(21)9-13)17-10-22(5-6-26-17)18(24)11-23-15-3-1-2-4-16(15)27-19(23)25/h1-4,7-9,17H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAMQFFYGCAOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C3=CC=CC=C3OC2=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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